molecular formula C11H9F3O2S B14062362 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one

8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one

Cat. No.: B14062362
M. Wt: 262.25 g/mol
InChI Key: AIYVFKVOYQELNQ-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one is a compound that features a trifluoromethoxy group attached to a dihydrobenzo[b]thiepin core. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity and chemical behavior of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one typically involves the introduction of the trifluoromethoxy group into the benzo[b]thiepin structure. This can be achieved through various trifluoromethoxylation reactions. Recent advances have made it possible to use innovative reagents to facilitate these reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a variety of functional groups .

Scientific Research Applications

8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one is unique due to its specific structure and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H9F3O2S

Molecular Weight

262.25 g/mol

IUPAC Name

8-(trifluoromethoxy)-3,4-dihydro-2H-1-benzothiepin-5-one

InChI

InChI=1S/C11H9F3O2S/c12-11(13,14)16-7-3-4-8-9(15)2-1-5-17-10(8)6-7/h3-4,6H,1-2,5H2

InChI Key

AIYVFKVOYQELNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)OC(F)(F)F)SC1

Origin of Product

United States

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